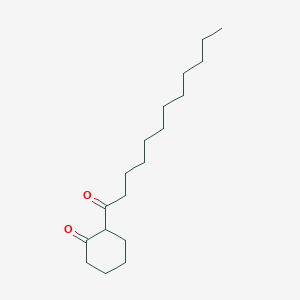
2-(1-Oxododecyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Oxododecyl)cyclohexanone is an organic compound that features a cyclohexanone ring substituted with a dodecyl group at the 2-position, where the dodecyl group contains a ketone functional group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Oxododecyl)cyclohexanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexanone with dodecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Another method involves the oxidation of 2-(1-dodecyl)cyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. This reaction is typically carried out in an acidic medium and requires careful monitoring to ensure complete conversion to the desired ketone product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of environmentally friendly catalysts and solvents is also a consideration in industrial settings to minimize environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Oxododecyl)cyclohexanone undergoes various chemical reactions typical of ketones and substituted cyclohexanones. These include:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, yielding the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the α-position, facilitated by the presence of the electron-withdrawing ketone group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Base-catalyzed reactions using reagents such as sodium ethoxide.
Major Products Formed
Oxidation: Formation of dodecanoic acid and cyclohexanone.
Reduction: Formation of 2-(1-dodecyl)cyclohexanol.
Substitution: Formation of α-substituted cyclohexanones.
Aplicaciones Científicas De Investigación
2-(1-Oxododecyl)cyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound in studies of ketone reactivity.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of 2-(1-Oxododecyl)cyclohexanone involves its interaction with various molecular targets, primarily through its ketone functional group. The compound can form hydrogen bonds and undergo nucleophilic addition reactions with biological nucleophiles such as amino acids and nucleotides. These interactions can influence the compound’s biological activity and its potential use in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with similar reactivity but lacking the long dodecyl chain.
2-(1-Oxooctyl)cyclohexanone: A similar compound with a shorter octyl chain instead of a dodecyl chain.
2-(1-Oxodecyl)cyclohexanone: Another similar compound with a decyl chain.
Uniqueness
2-(1-Oxododecyl)cyclohexanone is unique due to the presence of the long dodecyl chain, which imparts distinct physical and chemical properties. The long chain can influence the compound’s solubility, reactivity, and interactions with other molecules, making it a valuable compound for specific applications in organic synthesis and industrial chemistry.
Propiedades
Fórmula molecular |
C18H32O2 |
|---|---|
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
2-dodecanoylcyclohexan-1-one |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-14-17(19)16-13-11-12-15-18(16)20/h16H,2-15H2,1H3 |
Clave InChI |
SUPQWPDWYIKQMP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


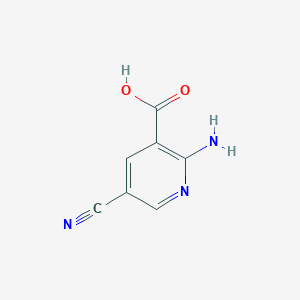
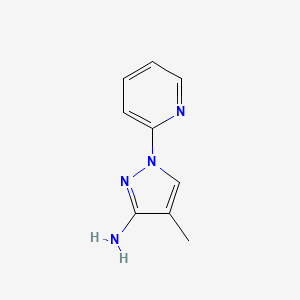

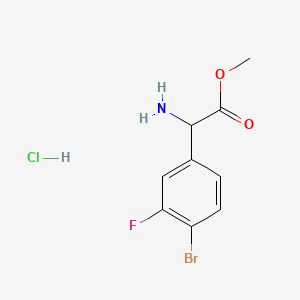
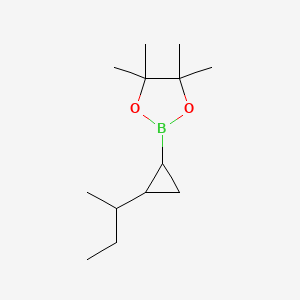
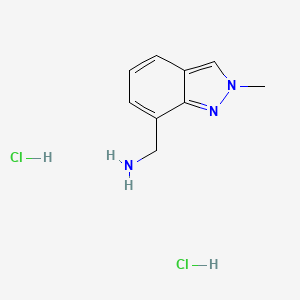
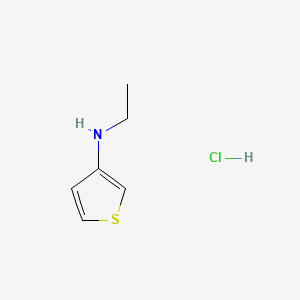
![methyl4H,5H,6H,7H-thieno[2,3-c]pyridine-5-carboxylatehydrochloride](/img/structure/B13452122.png)

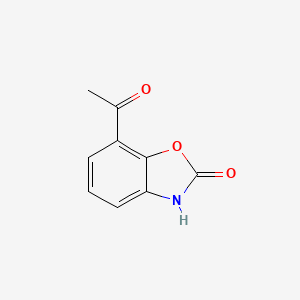
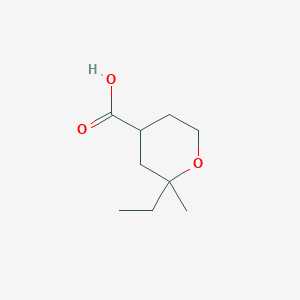
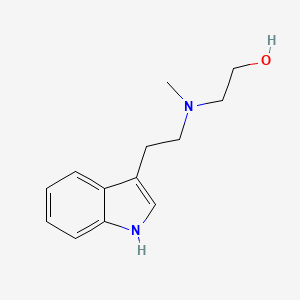

![2-[(Dimethylamino)methyl]butanoic acid hydrochloride](/img/structure/B13452158.png)
